molecular formula C6H8ClN3 B102792 6-Chloro-2,5-dimethylpyrimidin-4-amine CAS No. 18260-92-9

6-Chloro-2,5-dimethylpyrimidin-4-amine

Cat. No. B102792
CAS RN: 18260-92-9
M. Wt: 157.6 g/mol
InChI Key: LNSWUPHSSBNJIK-UHFFFAOYSA-N
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Description

The compound 6-Chloro-2,5-dimethylpyrimidin-4-amine is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of chlorine and amine groups in the compound suggests potential reactivity and usefulness in various chemical transformations.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-substituted amino derivatives by reacting with corresponding amines, yielding good results. Chlorination using SOCl2 in DMF can lead to 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines . Although the specific synthesis of this compound is not detailed in the provided papers, these methods indicate potential pathways for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined using X-ray diffraction, showing that it belongs to the triclinic system . Similarly, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by various spectroscopic methods, including X-ray analysis . These studies highlight the importance of structural analysis in understanding the properties of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The nucleophilic substitution of chloro groups in pyrimidine compounds can lead to the formation of new derivatives, as seen in the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . Additionally, oxidative amination of pyrimidine compounds can yield amino derivatives, which can further react in cross-coupling reactions to form more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the crystallographic analysis of a pyrimidine derivative revealed its needle-shaped crystals and the presence of hydrogen bonding in its structure, which could affect its solubility and stability . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic properties, such as HOMO-LUMO energy levels and molecular electrostatic potential, which are relevant for understanding the reactivity of these compounds .

Scientific Research Applications

1. Use in Antifungal Agents

  • Derivatives of 6-Chloro-2,5-dimethylpyrimidin-4-amine have shown effectiveness as antifungal agents. A study synthesized various compounds containing heterocyclic compounds and tested their biological activity against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal effects, especially against Aspergillus terreus, making these compounds potential candidates for developing antifungal drugs (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).

2. Antiangiogenic Properties

  • Pyrimidine derivatives, including those related to this compound, have been studied for their antiangiogenic properties. Computational docking studies have demonstrated that these compounds exhibit significant binding energy with VEGFR-2 kinase, indicating potential as antiangiogenic agents. This research highlights the therapeutic potential of these compounds in treating diseases where angiogenesis is a critical factor (Jafar & Hussein, 2021).

3. Role in Molecular Recognition and Drug Action

  • The study of crystalline forms of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interactions with other compounds has provided insights into the molecular recognition processes critical in pharmaceuticals containing this functionality. This research aids in understanding how drugs interact at the molecular level, which is vital for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

4. Transformations and Synthesis of Pyrimidine Derivatives

  • Research into the synthesis and transformation of pyrimidine derivatives, including this compound, has led to the development of new compounds with potential pharmaceutical applications. These studies contribute to the broader understanding of pyrimidine chemistry and its practical applications in drug development (Brown & Lyall, 1964; Brown & Lyall, 1965).

5. Application in Cocrystal Design

  • The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids has been explored. This research provides valuable insights into the design of new materials with potential applications in pharmaceuticals and materials science (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 . It’s recommended to keep the compound in a dark place, in an inert atmosphere, at 2-8C .

properties

IUPAC Name

6-chloro-2,5-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSWUPHSSBNJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171310
Record name Pyrimidine, 4-amino-6-chloro-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18260-92-9
Record name Pyrimidine, 4-amino-6-chloro-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018260929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-amino-6-chloro-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A microwave vial was charged with 4,6-dichloro-2,5-dimethylpyrimidine (523 mg, 2.95 mmol) and ammonium hydroxide (8 mL) in ethanol (4 mL). The vial was heated to 80° C. and stirred for 8 h. After concentration under reduced pressure, the reaction mixture was extracted with EtOAc (15 mL×8). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give 6-chloro-2,5-dimethylpyrimidin-4-amine as a yellow solid (411 mg). MS (ESI): m/z 158 [M+H]+.
Quantity
523 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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